molecular formula C23H16FNO4S B2624034 [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone CAS No. 866847-53-2

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone

Cat. No. B2624034
CAS RN: 866847-53-2
M. Wt: 421.44
InChI Key: WVZFWAJLHXVFOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone, also known as FSQ, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cancer cell growth, viral replication, and inflammation. [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. It has also been found to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has also been found to affect the expression of various genes involved in cancer cell growth and inflammation.

Advantages and Limitations for Lab Experiments

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have potent anticancer, antiviral, and anti-inflammatory effects. However, [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone also has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for research on [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Another direction is to study its antiviral properties and explore its potential as a treatment for viral infections. Additionally, further research is needed to fully understand the mechanism of action of [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone and to identify its molecular targets. Finally, it may be possible to modify the chemical structure of [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone to improve its solubility and potency, which could lead to the development of more effective treatments.

Synthesis Methods

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone can be synthesized using a multi-step process involving the reaction of 4-fluorobenzenesulfonyl chloride with 6-methoxy-3-quinolinecarboxylic acid, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has been found to have potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have antiviral activity against the hepatitis C virus and the human immunodeficiency virus (HIV). Additionally, [4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

[4-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO4S/c1-29-17-9-12-21-19(13-17)23(30(27,28)18-10-7-16(24)8-11-18)20(14-25-21)22(26)15-5-3-2-4-6-15/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZFWAJLHXVFOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Fluorophenyl)sulfonyl-6-methoxyquinolin-3-yl]-phenylmethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.